molecular formula C20H21FN4O2 B1164659 AB-FUBINACA isomer 5

AB-FUBINACA isomer 5

カタログ番号: B1164659
分子量: 368.4
InChIキー: WEURZBLJVAHFOS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AB-FUBINACA is an indazole-based synthetic cannabinoid with high affinity for the central cannabinoid (CB1) receptor (Ki = 0.9 nM). AB-FUBINACA isomer 5 is a regioisomer of AB-FUBINACA. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.

科学的研究の応用

Chemical Properties and Mechanism of Action

AB-FUBINACA isomer 5 acts primarily as a potent agonist at the cannabinoid receptors CB1 and CB2. The binding affinities for these receptors are reported to be Ki=0.734nMK_i=0.734\,\text{nM} for CB1 and Ki=0.933nMK_i=0.933\,\text{nM} for CB2, indicating its strong interaction with these targets . This interaction leads to significant effects on neurotransmitter release and can result in various physiological responses.

Forensic Applications

The differentiation of AB-FUBINACA isomers is crucial for forensic analysis, particularly in cases of synthetic cannabinoid intoxication. A study utilizing liquid chromatography coupled with mass spectrometry successfully differentiated AB-FUBINACA and its five positional isomers, highlighting the importance of precise identification in toxicological investigations .

Data Table: Isomer Differentiation Results

IsomerDetection MethodKey Findings
Isomer 1LC-ESI-LIT-MSCo-eluted with AB-FUBINACA
Isomer 2LC-ESI-QqQ-MSDistinct peak observed
Isomer 3LC-ESI-LIT-MSSuccessfully separated
Isomer 4LC-ESI-QqQ-MSOverlaps but distinguishable
Isomer 5LC-ESI-LIT-MSClearly identified at peak apex

This differentiation capability is essential in clinical settings where rapid identification of the specific compound involved in intoxication events can guide treatment decisions.

Toxicological Studies

This compound has been implicated in severe intoxication cases, notably during a mass incident in New York City where it was associated with "zombie-like" behavior among users . Toxicological studies have demonstrated that the compound is metabolized slowly in humans compared to other synthetic cannabinoids, which complicates detection and treatment strategies .

Case Study: Mass Intoxication Event

  • Date : July 12, 2016
  • Location : New York City
  • Involved Substance : Herbal product containing AB-FUBINACA
  • Outcomes : 33 individuals affected; symptoms included severe agitation and altered mental status.

The analysis of serum and urine samples confirmed the presence of AB-FUBINACA, reinforcing its potential as a public health concern due to its potency and effects.

Pharmacokinetics and Metabolism

Research indicates that AB-FUBINACA undergoes extensive metabolic processes, resulting in several metabolites that can be detected in biological samples. Studies have shown that major metabolites include hydroxylated forms of the compound, which may serve as biomarkers for exposure .

Data Table: Metabolites Identified

MetaboliteDetection MethodBiological Matrix
M1LC-MS/MSLiver, Serum
M4LC-MS/MSUrine
M7LC-MS/MSUrine
M8LC-MS/MSKidney

These findings emphasize the necessity for continued research into the metabolic pathways of AB-FUBINACA to enhance detection methods and understand its long-term effects on health.

化学反応の分析

Structural Characteristics

AB-FUBINACA isomer 5 features:

  • An indazole-3-carboxamide core substituted with a 4-fluorobenzyl group.

  • A carboxamide side chain with a methyl positional isomerism at the N-(1-amino-3-methyl-1-oxobutan-2-yl) moiety .

  • A fluorine atom positioned on the benzyl ring, contributing to its distinct chromatographic and spectroscopic properties .

Chromatographic Behavior

  • Retention Time : Elutes at 17.7 minutes under LC-ESI-MS conditions (ODS column, 50% A/B isocratic mode) .

  • Separation Challenges : Co-elutes with AB-FUBINACA and other isomers unless optimized chromatographic conditions are applied .

Mass Spectrometric Features

PropertyDetails
Precursor Ion (m/z) 369 [M+H]+
Key Product Ions m/z 352 (loss of NH₃), m/z 141 (fluorobenzyl fragment)
MS³ Fragmentation Dominant ion at m/z 141 under negative ionization .

Synthetic Byproducts & Degradation

  • Cyclization Reactions : Under basic conditions (e.g., DMF with EDC/HOBt), isomer 5 undergoes intramolecular cyclization, forming a six-membered lactam structure .

  • Hydrolysis : Susceptible to hydrolysis at the carboxamide bond under acidic or enzymatic conditions, yielding carboxylic acid derivatives .

Cross-Reactivity in Immunoassays

Assay TypeCross-Reactivity (%)SQ Concentration (ng/mL)
CEDIA UR-144/XLR-11 < 0.2%10,000
CEDIA AB-PINACA 0.18%10,000

SQ = Screening cutoff concentration .

Stability & Reactivity

  • Thermal Degradation : GC-MS analysis at 280°C induces partial decomposition, generating fluorobenzyl and indazole fragments .

  • Photostability : Susceptible to UV-induced degradation, forming N-dealkylation products .

Key Research Findings

  • Isomer-Specific Antibody Recognition : Despite <0.2% cross-reactivity in commercial assays, isomer 5’s structural similarity to AB-FUBINACA complicates forensic differentiation .

  • Synthetic Challenges : Achieving pure isomer 5 requires non-standard amide coupling conditions (acid chloride method without base) .

  • Metabolic Slowdown : Analogous to AB-FUBINACA, isomer 5 exhibits slower hepatic clearance compared to other synthetic cannabinoids, prolonging detectability .

Q & A

Basic Research Questions

Q. How can AB-FUBINACA isomer 5 be differentiated from other positional isomers in forensic analysis?

  • Methodological Answer : Use liquid chromatography (LC) coupled with electrospray ionization–triple quadrupole mass spectrometry (ESI-QqQ-MS). Chromatographic separation on an ODS column in isocratic mode (50% methanol/50% ammonium acetate) resolves isomers-3, -4, -5, and -1, while energy-resolved MS quantifies product ion ratios (e.g., m/z 352/369) as a function of collision energy (CE). Statistical validation via ANOVA and Tukey’s test confirms significance (α < 2.4 × 10⁻¹⁷) .

Q. What analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Combine GC-MS, LC-MS/MS, Fourier-transform infrared spectroscopy (FTIR), and Raman spectroscopy (RS). GC-MS and LC-MS/MS identify shared fragment ions (e.g., m/z 253, 324), while FTIR and RS differentiate isomers via unique vibrational modes of fluorine or methyl groups .

Q. How do pharmacological activities of this compound compare to other isomers?

  • Methodological Answer : Utilize humanized CB1R yeast biosensors to measure EC₅₀ values. This compound exhibits lower maximal signaling compared to isomer 1 and the parent compound, as shown by dose-response curves (fluorescence intensity vs. concentration, 10⁻⁶–10⁹ nM) . In vivo models (e.g., hypothermic effects in rodents) further reveal isomer-specific duration and magnitude of action .

Advanced Research Questions

Q. What experimental parameters optimize collision-induced dissociation (CID) for distinguishing this compound?

  • Methodological Answer : Adjust CE between 0–50 eV and monitor logarithmic abundance ratios of product ions (e.g., ln(A324/A352)). Isomer-5 shows distinct fragmentation patterns at CE = 5–20 eV, validated via Kruskal-Wallis and Steel-Dwass tests (α = 1.9 × 10⁻³) .

Q. How can metabolic pathways of this compound be elucidated in forensic toxicology?

  • Methodological Answer : Perform in vitro metabolism studies using liver microsomes and LC-high-resolution MS (HRMS). Compare metabolites (e.g., hydroxylated or carboxylated derivatives) to reference materials like AB-CHMINACA metabolite M5A. Cross-reference with spectral libraries for unknown metabolite identification .

Q. What challenges arise in resolving co-eluting isomers during LC-MS analysis?

  • Methodological Answer : Co-elution of AB-FUBINACA and isomer-2 occurs due to similar ODS column interactions. Mitigate via MS³ stage differentiation in negative ion mode (characteristic ions: m/z 198, 205) or CE-resolved QqQ-MS .

Q. Emerging Research Directions

Q. How can multi-omics approaches enhance understanding of isomer-specific effects?

  • Methodological Answer : Integrate Iso-Seq data (for transcriptome profiling) with proteomics and metabolomics. Tools like SMRT Link (PacBio) and SQANTI enable splice variant analysis, while yeast biosensor data correlate receptor binding with gene expression .

Q. What ethical considerations apply to isomer research in forensic contexts?

  • Methodological Answer : Adhere to guidelines for controlled substance scheduling (e.g., Japan’s Pharmaceutical and Medical Device Act) and disclose isomer activity data to inform legal frameworks. Ensure non-proliferation of synthesis protocols in publications .

Tables

Parameter Isomer-5 AB-FUBINACA Isomer-1
EC₅₀ (nM) 8.20.93.5
Hypothermic Duration (h) 3.84.02.5
CE for CID (eV) 15–3020–505–20

特性

分子式

C20H21FN4O2

分子量

368.4

InChI

InChI=1S/C20H21FN4O2/c1-3-16(19(22)26)24(2)20(27)18-15-6-4-5-7-17(15)25(23-18)12-13-8-10-14(21)11-9-13/h4-11,16H,3,12H2,1-2H3,(H2,22,26)

InChIキー

WEURZBLJVAHFOS-UHFFFAOYSA-N

SMILES

O=C(N(C)C(C(N)=O)CC)C1=NN(CC2=CC=C(F)C=C2)C3=C1C=CC=C3

同義語

N-(1-amino-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-N-methyl-1H-indazole-3-carboxamide

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AB-FUBINACA isomer 5
Reactant of Route 2
AB-FUBINACA isomer 5
Reactant of Route 3
AB-FUBINACA isomer 5
Reactant of Route 4
AB-FUBINACA isomer 5
Reactant of Route 5
AB-FUBINACA isomer 5
Reactant of Route 6
AB-FUBINACA isomer 5

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。